molecular formula C20H10O6 B282050 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid

2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid

Cat. No. B282050
M. Wt: 346.3 g/mol
InChI Key: DGBAMUAAHLUWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid, also known as DBIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been shown to reduce the growth of tumors and the production of inflammatory mediators. However, more research is needed to determine the safety and efficacy of 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid in humans.

Advantages and Limitations for Lab Experiments

2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid. One area of interest is the development of 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid-based materials for electronic devices. Another area of interest is the investigation of 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid as a potential agent for the treatment of inflammatory and cancerous conditions in humans. Additionally, more research is needed to determine the safety and efficacy of 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid in humans and its potential applications in environmental science.

Synthesis Methods

2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with phthalic anhydride, followed by the reaction with acetic anhydride and sulfuric acid. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties. In materials science, 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, 2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid has been studied as a potential agent for the removal of heavy metals from contaminated water.

properties

Molecular Formula

C20H10O6

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-carbonyl)benzoic acid

InChI

InChI=1S/C20H10O6/c21-17(11-4-1-2-5-13(11)18(22)23)12-8-9-15-16-10(12)6-3-7-14(16)19(24)26-20(15)25/h1-9H,(H,22,23)

InChI Key

DGBAMUAAHLUWJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)OC4=O)C(=O)O

Origin of Product

United States

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